6-Phenyl-1,4-oxathian-2-one 6-Phenyl-1,4-oxathian-2-one
Brand Name: Vulcanchem
CAS No.: 32863-50-6
VCID: VC18507631
InChI: InChI=1S/C10H10O2S/c11-10-7-13-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES:
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol

6-Phenyl-1,4-oxathian-2-one

CAS No.: 32863-50-6

Cat. No.: VC18507631

Molecular Formula: C10H10O2S

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-1,4-oxathian-2-one - 32863-50-6

Specification

CAS No. 32863-50-6
Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
IUPAC Name 6-phenyl-1,4-oxathian-2-one
Standard InChI InChI=1S/C10H10O2S/c11-10-7-13-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key SPYHJJYHOOPZBK-UHFFFAOYSA-N
Canonical SMILES C1C(OC(=O)CS1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The IUPAC name for 6-phenyl-1,4-oxathian-2-one reflects its bicyclic structure: a 1,4-oxathiane ring (a six-membered heterocycle with oxygen at position 1 and sulfur at position 4) fused to a phenyl group at position 6 and a ketone at position 2. Key structural features include:

  • Canonical SMILES: C1C(OC(=O)CS1)C2=CC=CC=C2 .

  • Stereochemistry: The trans-diaxial arrangement of substituents in derivatives has been confirmed via X-ray crystallography, with coupling constants (J = 11.3–11.7 Hz) in ¹H NMR supporting this configuration .

The compound’s planar O1-C6=C5-C4=C3 unit and non-aromatic 6π-electron system contribute to its reactivity and stability .

Synthesis and Optimization

Primary Synthetic Routes

6-Phenyl-1,4-oxathian-2-one is synthesized via a one-pot reaction involving epoxides and ethyl mercaptoacetate, catalyzed by Triton B (benzyltrimethylammonium hydroxide). This method is noted for its eco-friendliness and efficiency, achieving yields up to 92% under optimized conditions . Key steps include:

  • Nucleophilic Attack: The thiol group of ethyl mercaptoacetate attacks the epoxide, forming a diol intermediate.

  • Cyclization: Intramolecular esterification under basic conditions closes the oxathiane ring.

  • Purification: Recrystallization from ethanol or acetone yields >95% purity .

Alternative Methods

  • Radical-Mediated Cyclization: Homopropargyl alcohol derivatives undergo ipso-substitution and 6-endo cyclization to form 5,6-dihydro-1,2-oxathiine 2,2-dioxides, which can be oxidized to the target compound .

  • Ring-Closing Metathesis (RCM): Grubbs’ catalyst facilitates the cyclization of alkenyl sulfonates, though yields are lower (65–100%) compared to the one-pot method .

Physicochemical Properties

PropertyValueSource
Molecular Weight194.25 g/mol
Boiling Point341.8°C (at 760 mmHg)
Density1.263 g/cm³
Flash Point163.8°C
SolubilitySoluble in polar solvents

The compound’s stability under ambient conditions is moderate, though it degrades in the presence of strong bases or oxidizers .

Biological Activity

Antimicrobial and Antifungal Effects

Studies highlight its efficacy against common pathogens:

PathogenActivityReference
Staphylococcus aureusInhibition (MIC: 12.5 µg/mL)
Candida albicansModerate antifungal effect
Escherichia coliGrowth suppression

The mechanism involves ring-opening reactions generating reactive intermediates that disrupt microbial enzyme systems .

Industrial and Synthetic Applications

Intermediate in Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Transformed into dihydrofurans via Ramberg-Bäcklund rearrangement .

  • Photochromic Materials: Derivatives exhibit reversible color changes under UV light, useful in sensors .

Polymer Chemistry

Its cyclic ester-thioester structure facilitates ring-opening polymerization, yielding polymers with high thermal stability (decomposition >300°C) .

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